molecular formula C8H11BrN2O B6209490 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine CAS No. 2731006-48-5

1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine

Cat. No.: B6209490
CAS No.: 2731006-48-5
M. Wt: 231.09 g/mol
InChI Key: QNYIQZUSBZKBQH-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)methanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to a pyridine ring, along with a methanamine group

Preparation Methods

The synthesis of 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine typically involves several steps

    Bromination: The starting material, 2-methoxy-4-methylpyridine, is reacted with bromine in the presence of a suitable solvent such as ethyl acetate. The reaction is carried out at low temperatures to control the bromination process.

    Amination: The brominated product is then subjected to amination using reagents like ammonia or amines under appropriate conditions to introduce the methanamine group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methanamine group can form hydrogen bonds with biological targets, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(5-Bromo-2-methoxy-4-methylpyridin-3-yl)methanamine can be compared with other pyridine derivatives such as:

Properties

CAS No.

2731006-48-5

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

(5-bromo-2-methoxy-4-methylpyridin-3-yl)methanamine

InChI

InChI=1S/C8H11BrN2O/c1-5-6(3-10)8(12-2)11-4-7(5)9/h4H,3,10H2,1-2H3

InChI Key

QNYIQZUSBZKBQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)OC)CN

Purity

95

Origin of Product

United States

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